6-Octen-1-ol, 3,7-dimethyl-2-methylene-

Catalog No.
S15794667
CAS No.
18478-46-1
M.F
C11H20O
M. Wt
168.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Octen-1-ol, 3,7-dimethyl-2-methylene-

CAS Number

18478-46-1

Product Name

6-Octen-1-ol, 3,7-dimethyl-2-methylene-

IUPAC Name

3,7-dimethyl-2-methylideneoct-6-en-1-ol

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

InChI

InChI=1S/C11H20O/c1-9(2)6-5-7-10(3)11(4)8-12/h6,10,12H,4-5,7-8H2,1-3H3

InChI Key

QGRLZQDPVRYSKI-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)C(=C)CO

6-Octen-1-ol, 3,7-dimethyl-2-methylene- is a chemical compound that belongs to the family of acyclic monoterpenoids. Its molecular formula is C11H20OC_{11}H_{20}O and it has a molecular weight of approximately 168.28 g/mol. This compound is characterized by its long carbon chain and the presence of a double bond, which contributes to its reactivity and distinct properties. It is often associated with various natural sources, particularly in essential oils and plant extracts, where it contributes to aroma and flavor profiles.

Typical of alcohols and unsaturated compounds:

  • Oxidation: The alcohol group can be oxidized to form aldehydes or ketones, depending on the reaction conditions.
  • Hydrogenation: The double bond in the molecule can be hydrogenated to yield a saturated alcohol.
  • Esterification: This compound can react with carboxylic acids to form esters, which are often used in flavoring and fragrance applications.
  • Rearrangement: Under certain conditions, the compound may undergo rearrangement reactions due to the presence of multiple functional groups.

These reactions highlight the versatility of 6-Octen-1-ol, 3,7-dimethyl-2-methylene- in synthetic organic chemistry.

Studies have indicated that 6-Octen-1-ol, 3,7-dimethyl-2-methylene- exhibits various biological activities. It has been noted for its antimicrobial properties, showing effectiveness against certain bacteria and fungi. Additionally, it possesses potential anti-inflammatory effects and may play a role in modulating immune responses. The compound's activity can be attributed to its structural characteristics that allow interaction with biological membranes and enzymes.

There are several methods for synthesizing 6-Octen-1-ol, 3,7-dimethyl-2-methylene-. Common approaches include:

  • Natural Extraction: This compound can be extracted from essential oils of plants such as citronella and lemongrass.
  • Chemical Synthesis: Laboratory synthesis typically involves the use of starting materials like geraniol or other terpenes through reactions such as:
    • Dehydration of Alcohols: Converting alcohols into alkenes followed by functionalization.
    • Isomerization Reactions: Rearranging existing compounds under acidic or basic conditions.

These methods allow for the production of this compound in both industrial and research settings.

6-Octen-1-ol, 3,7-dimethyl-2-methylene- has several applications across different industries:

  • Flavoring Agents: It is used in food products for its pleasant aroma.
  • Fragrance Industry: The compound serves as a key ingredient in perfumes and scented products due to its floral notes.
  • Pharmaceuticals: Its biological properties make it a candidate for developing new therapeutic agents.
  • Agriculture: It may also be utilized in formulations aimed at pest control due to its antimicrobial properties.

Research into the interactions of 6-Octen-1-ol, 3,7-dimethyl-2-methylene- with other compounds has shown that it can influence the activity of various enzymes and receptors in biological systems. For instance:

  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation: It has been studied for its potential effects on olfactory receptors and other sensory pathways.

These interactions suggest that this compound could be valuable in developing novel therapeutic strategies or enhancing sensory experiences in food and fragrance applications.

Several compounds share structural similarities with 6-Octen-1-ol, 3,7-dimethyl-2-methylene-. Here are some notable comparisons:

Compound NameMolecular FormulaKey Features
3,7-Dimethyl-6-octen-1-olC10H20OC_{10}H_{20}OA common monoterpenoid with similar properties; often found in essential oils .
CitronellolC10H20OC_{10}H_{20}OA well-known monoterpenoid with floral aroma; used extensively in perfumery .
GeraniolC10H18OC_{10}H_{18}OAnother monoterpenoid known for its rose-like scent; widely used in cosmetics .
LinaloolC10H18OC_{10}H_{18}OCharacterized by its pleasant floral aroma; commonly found in lavender .

Uniqueness

6-Octen-1-ol, 3,7-dimethyl-2-methylene-'s unique position arises from its specific double bond configuration and additional methyl groups that differentiate it from other similar compounds like citronellol or geraniol. This structural variation contributes to distinct sensory profiles and biological activities that can be exploited in various applications.

XLogP3

3.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

168.151415257 g/mol

Monoisotopic Mass

168.151415257 g/mol

Heavy Atom Count

12

UNII

LR1RF4ZO1B

Dates

Last modified: 08-15-2024

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